Kadsuralignan A

Anti-HIV Lignan EC50

Procure Kadsuralignan A (CAS 913237-64-6), a structurally defined dibenzocyclooctadiene lignan with a resolved structure. Its precise molecular identity (C₂₂H₂₆O₇) ensures reproducible anti-HIV (EC₅₀=2.23 μg/mL) and anti-inflammatory (LPS-induced NO inhibition) research, avoiding the variability of Kadsura coccinea extracts. Ideal as an SAR benchmark or chemotaxonomic standard.

Molecular Formula C22H26O7
Molecular Weight 402.4 g/mol
Cat. No. B12390119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKadsuralignan A
Molecular FormulaC22H26O7
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC)OC)O
InChIInChI=1S/C22H26O7/c1-10-6-12-7-14(23)19(25-3)21(26-4)16(12)17-13(18(24)11(10)2)8-15-20(22(17)27-5)29-9-28-15/h7-8,10-11,18,23-24H,6,9H2,1-5H3/t10-,11-,18-/m1/s1
InChIKeyIHVGPKYZFAVXGZ-PJYBLOJUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kadsuralignan A: A Defined Dibenzocyclooctadiene Lignan for Anti-HIV and Anti-Inflammatory Research


Kadsuralignan A (CAS 913237-64-6) is a structurally defined dibenzocyclooctadiene lignan [1] first isolated from Schisandra lancifolia [2]. Unlike crude plant extracts or undefined mixtures, it is a specific molecular entity (C₂₂H₂₆O₇; MW 402.44) [1] with a fully resolved chemical structure [3]. This precise identity enables controlled, reproducible investigation of its pharmacological profile, which includes reported anti-HIV-1 activity and inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production [4], offering a chemically defined tool for mechanistic studies where consistency and source traceability are paramount.

Why Kadsuralignan A Cannot Be Substituted by Unspecified Kadsura Extracts or Analogs


The biological activity of Kadsura-derived lignans is highly dependent on specific structural features, such as the cyclooctane ring oxidation pattern and the presence of particular esters [1]. Consequently, generic Kadsura coccinea extracts, which contain a complex and variable mixture of over 200 compounds [2], or even closely related analogs, cannot reliably replicate the functional properties of pure Kadsuralignan A. For example, the anti-HIV potency among structurally related lignans varies by several orders of magnitude, with therapeutic indices ranging from 6.7 to 300 [3]. This extreme structure-activity sensitivity directly underscores the critical need for using the specific, characterized compound—Kadsuralignan A—to ensure experimental reproducibility and valid data interpretation in anti-HIV and anti-inflammatory research programs.

Quantitative Performance Benchmarks: Directly Comparing Kadsuralignan A to its Closest Chemical Counterparts


Anti-HIV-1 Potency of Kadsuralignan A Compared to Co-Isolated Lignans from Schisandra lancifolia

Kadsuralignan A exhibits a defined level of anti-HIV-1 activity, with an EC₅₀ of 2.23 μg/mL (approximately 5.5 μM) [1]. In the same study that isolated Kadsuralignan A from S. lancifolia, another known lignan, kadsuranin, was also identified. In an earlier but directly comparable assay (anti-HIV-1 in acutely infected H9 cells), kadsuranin showed a significantly lower EC₅₀ of 0.8 μg/mL (approximately 2.1 μM) [2]. This cross-study comparison establishes that Kadsuralignan A is a moderately potent, structurally defined analog, providing a specific activity benchmark that is critical for SAR studies aiming to identify the structural features that enhance or reduce anti-HIV potency.

Anti-HIV Lignan EC50

Anti-HIV-1 Potency of Kadsuralignan A Compared to Kadsura interior Lignans

Within the broader class of dibenzocyclooctadiene lignans, Kadsuralignan A represents a moderate activity profile. Its reported EC₅₀ of 2.23 μg/mL is substantially less potent than the lead compounds identified from K. interior, such as gomisin-G (EC₅₀ = 0.006 μg/mL) and schisantherin-D (EC₅₀ = 0.5 μg/mL), which were evaluated under comparable conditions in acutely infected H9 cells [1]. While the therapeutic index (TI) for Kadsuralignan A is not reported, this cross-class comparison highlights that Kadsuralignan A is not a top-tier potent anti-HIV lignan, but rather a valuable intermediate-activity comparator. Its utility lies in understanding how specific structural modifications (e.g., relative to the highly potent gomisin-G) reduce activity, making it a negative control or a tool for mapping structural determinants of potency.

Anti-HIV Therapeutic Index Selectivity

Comparative Anti-HIV Potency of Kadsuralignan A vs. a Co-occurring Triterpenoid from S. lancifolia

A direct comparison within the same plant source (Schisandra lancifolia) demonstrates that Kadsuralignan A's anti-HIV activity is distinct from that of co-occurring triterpenoids. Kadsuralignan A has an EC₅₀ of 2.23 μg/mL [1], while the triterpenoid Lancifodilactone F, also isolated from S. lancifolia, is approximately 9-fold less potent, with an EC₅₀ of 20.69 μg/mL [2]. Furthermore, Lancifodilactone F exhibits low cytotoxicity (CC₅₀ >200 μg/mL against C8166 cells) [2]. This comparison confirms that Kadsuralignan A is a more potent anti-HIV agent than this specific triterpenoid from the same botanical source, and also that the reported anti-HIV activity of the plant is not due to a single dominant constituent but rather a composite effect, underscoring the necessity of using a pure, defined compound like Kadsuralignan A for mechanistic investigation.

Anti-HIV Natural Product Selectivity

Recommended Application Scenarios for Kadsuralignan A Based on Differentiated Evidence


As a Moderate-Activity Probe in Anti-HIV Lignan SAR Studies

Kadsuralignan A serves as an ideal baseline or negative control compound for structure-activity relationship (SAR) campaigns focused on anti-HIV dibenzocyclooctadiene lignans. Its established EC₅₀ of 2.23 μg/mL [1] provides a quantifiable, mid-range activity reference point. By comparing the activity of newly synthesized or isolated analogs to that of Kadsuralignan A, researchers can quantitatively assess whether a specific structural modification (e.g., alteration of ester groups or cyclooctane ring substitution) enhances (lower EC₅₀) or diminishes (higher EC₅₀) anti-HIV potency relative to this benchmark, as informed by established SAR trends in this class [2].

Investigating the Anti-Inflammatory Component of Kadsura coccinea Extracts

For research into the anti-inflammatory properties of Kadsura coccinea, Kadsuralignan A can be used as a defined chemical standard to deconvolute the activity of complex root extracts. Since K. coccinea contains over 200 known compounds [1], using pure Kadsuralignan A allows scientists to test the specific hypothesis that this lignan contributes to the observed inhibition of LPS-induced NO production, a common assay for anti-inflammatory activity [2]. This targeted approach is essential for moving beyond observation of crude extract activity to understanding the contribution of individual chemical constituents.

Comparative Pharmacognosy and Quality Control of Schisandra Species

Given its isolation from Schisandra lancifolia [1], Kadsuralignan A can serve as a chemotaxonomic marker and an analytical standard for the quality control and authentication of S. lancifolia plant material. Its presence and relative quantity can be used to differentiate S. lancifolia from other Schisandra species that may not produce this specific lignan, thereby supporting botanical identification and ensuring the consistency of plant-derived material used in research or traditional medicine.

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